

# solubility of 4-Bromophthalimide in organic solvents

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## Compound of Interest

Compound Name: 4-Bromophthalimide

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An In-depth Technical Guide to the Solubility of **4-Bromophthalimide** in Organic Solvents

## Abstract

This technical guide provides a comprehensive analysis of the solubility of **4-Bromophthalimide**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies. It covers the physicochemical properties of **4-Bromophthalimide**, the fundamental drivers of its solubility, and presents available qualitative data. Due to the scarcity of published quantitative solubility data for **4-Bromophthalimide**, this guide presents a detailed case study on its parent compound, phthalimide, to provide quantitative context and illustrate solubility trends. A robust, step-by-step experimental protocol for determining solubility via the isothermal equilibrium method with HPLC analysis is provided, empowering researchers to generate precise and reliable data.

## Introduction to 4-Bromophthalimide

**4-Bromophthalimide** (5-bromo-1H-isindole-1,3(2H)-dione) is a brominated derivative of phthalimide valued for its utility as a versatile building block in organic synthesis.[1] The presence of the bromine atom enhances its reactivity, making it a crucial precursor for creating more complex molecules through reactions like nucleophilic substitutions and cyclizations.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and formulating products.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromophthalimide** is presented below. These parameters are fundamental to understanding its behavior in different solvent systems.

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| CAS Number        | 6941-75-9                                       | [1][2]       |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> BrNO <sub>2</sub> | [1][2]       |
| Molecular Weight  | 226.03 g/mol                                    | [1][2]       |
| Appearance        | White to off-white or yellow powder/crystal     | [1]          |
| Melting Point     | 232 - 238 °C                                    | [1][3]       |
| pKa (Predicted)   | 9.19 ± 0.20                                     | [3][4]       |
| XLogP3            | 1.8   | [5]          |

## Significance in Research and Development

The utility of **4-Bromophthalimide** spans multiple domains:

- **Pharmaceuticals & Agrochemicals:** It serves as a key intermediate in the synthesis of various biologically active compounds.[1][6]
- **Material Science:** Its thermal stability and chemical reactivity make it suitable for developing dyes, fluorescent materials, and light-sensitive coatings.[1]
- **Organic Synthesis:** The compound is a foundational reagent for introducing the phthalimide group or for leveraging the bromo-substituent for further chemical transformations.[1]

Successful application in these areas is critically dependent on solvent selection for reactions, purification, and formulation, making solubility data indispensable.

## Theoretical Principles of Solubility

The dissolution of a crystalline solid like **4-Bromophthalimide** in a solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

## "Like Dissolves Like": Polarity and Intermolecular Forces

The primary determinant of solubility is polarity. **4-Bromophthalimide** is a polar molecule due to the presence of two carbonyl groups (C=O) and an imide (N-H) group. Therefore, it is expected to be more soluble in polar solvents that can engage in similar intermolecular interactions, such as dipole-dipole forces.

## The Role of the Phthalimide Moiety

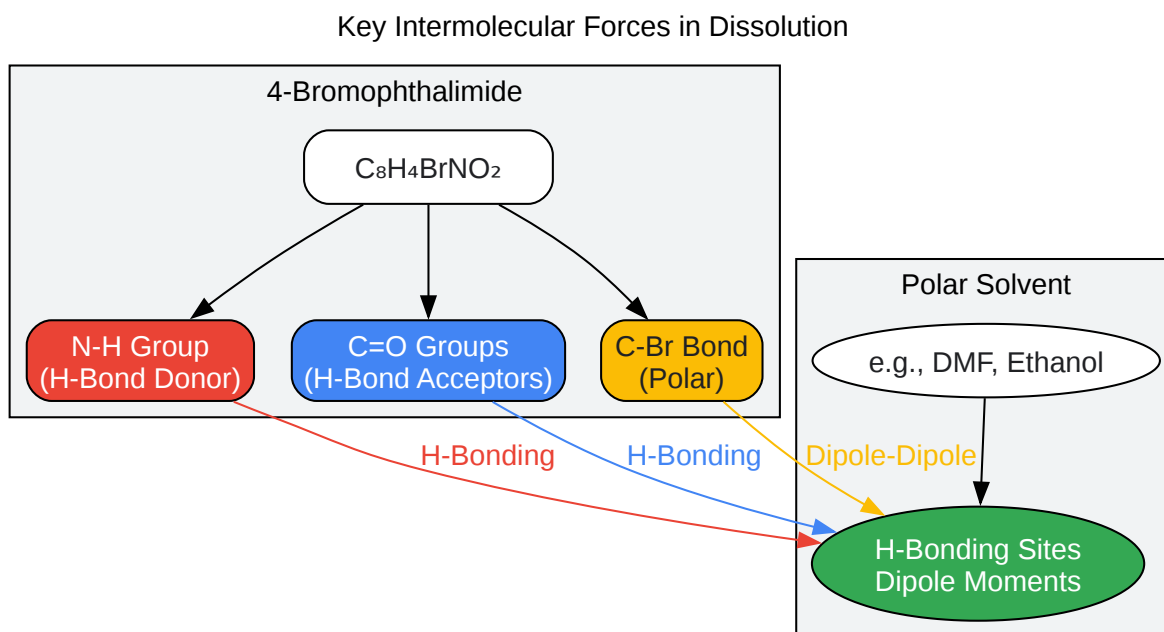
The imide group ( $-\text{CO}-\text{NH}-\text{CO}-$ ) is the most significant contributor to the molecule's solubility characteristics. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl groups act as hydrogen bond acceptors. This capacity for hydrogen bonding significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMF, acetone).

## Influence of the Bromo-Substituent

The bromine atom, being electronegative, contributes to the overall polarity of the molecule. However, it also increases the molecular weight and size compared to the parent phthalimide molecule, which can slightly decrease solubility due to stronger crystal lattice energy. The bromine atom itself is a weak hydrogen bond acceptor.

## Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility typically increases with temperature.<sup>[7]</sup> This is because the added thermal energy helps overcome the energy of the crystal lattice, allowing solvent molecules to solvate the individual solute molecules more effectively.



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Caption: Intermolecular forces governing the solubility of **4-Bromophthalimide**.

## Solubility Profile of 4-Bromophthalimide

### Qualitative Solubility Data

While comprehensive quantitative data is not readily available in peer-reviewed literature, chemical suppliers and databases provide consistent qualitative solubility information.

| Solvent                     | Type          | Solubility | Reference(s) |
|-----------------------------|---------------|------------|--------------|
| Water                       | Polar Protic  | Insoluble  |              |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble    | [3][5][6]    |
| Ethanol                     | Polar Protic  | Soluble    |              |
| Dichloromethane (DCM)       | Polar Aprotic | Soluble    |              |
| Benzene                     | Non-Polar     | Soluble    |              |

## Discussion of Data and Solvent Choice

The data aligns with theoretical principles. The compound is soluble in polar solvents like DMF, ethanol, and DCM, where dipole-dipole interactions and hydrogen bonding can occur. Its insolubility in water is likely due to the molecule's significant non-polar benzene ring and the energetic cost of disrupting the strong hydrogen-bonding network of water. The reported solubility in benzene, a non-polar solvent, is somewhat unexpected but may be attributable to van der Waals forces and the polarizability of the benzene ring. For practical applications, DMF is an excellent choice for achieving high concentrations, while ethanol offers a more environmentally benign protic solvent option.

## A Quantitative Case Study: Solubility of Phthalimide

### Rationale for Using Phthalimide as a Model

To provide a quantitative framework, we can analyze the solubility of phthalimide ( $C_8H_5NO_2$ ), the parent compound of **4-Bromophthalimide**. Phthalimide shares the same core structure and functional groups, except for the bromine atom. Therefore, its solubility behavior provides a strong, indicative baseline for understanding how **4-Bromophthalimide** will behave in various solvents.

## Quantitative Solubility Data for Phthalimide

The following data for phthalimide was determined over a range of temperatures.[8]

| Solvent       | Mole Fraction Solubility (x10 <sup>3</sup> ) at 298.15 K (25 °C) | General Trend with Temperature |
|---------------|--|--------------------------------|
| Acetone       | 108.60   | Increases                      |
| Ethyl Acetate | 45.42  | Increases                      |
| Methanol      | 25.15  | Increases                      |
| Acetonitrile  | 22.37  | Increases                      |
| n-Propanol    | 19.33  | Increases                      |
| Isopropanol   | 18.23  | Increases                      |
| Ethanol       | 17.51  | Increases                      |
| n-Butanol     | 15.19  | Increases                      |
| i-Butanol     | 14.28  | Increases                      |
| Toluene       | 1.99   | Increases                      |

## Analysis of Trends

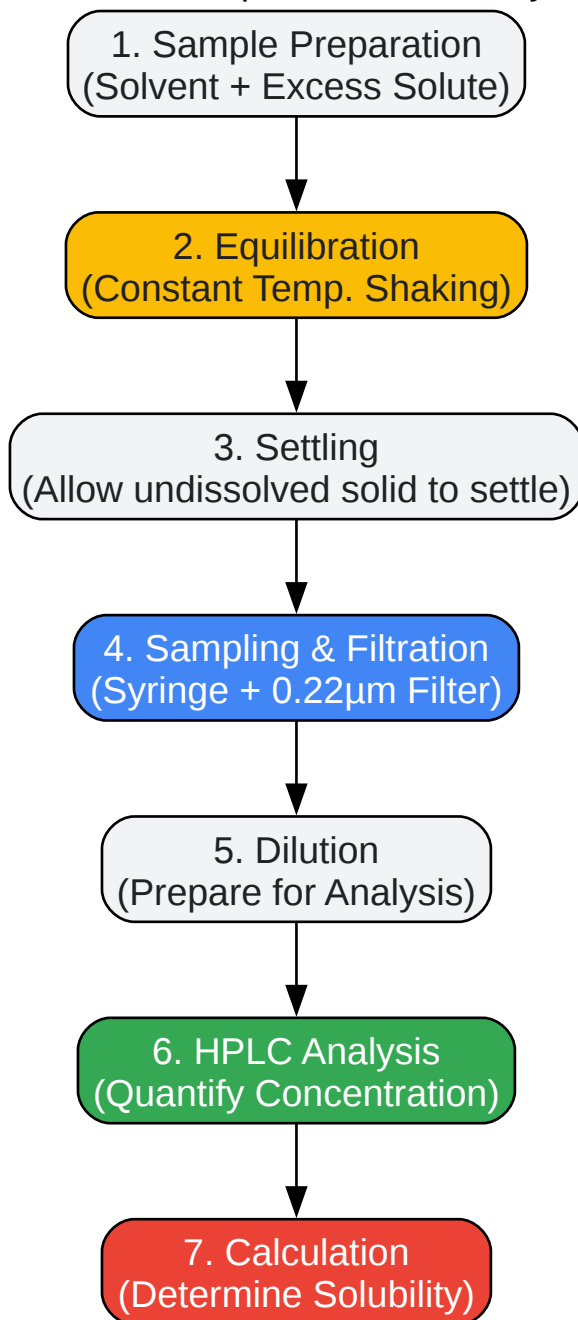
The data for phthalimide shows that its solubility is highest in acetone, a polar aprotic solvent capable of accepting hydrogen bonds.[8] Solubility is significant in various alcohols but decreases as the alkyl chain length of the alcohol increases, which is consistent with the decreasing polarity of the solvent.[8] As expected, solubility is very low in toluene, a non-polar solvent.[8] This trend strongly suggests that **4-Bromophthalimide** will exhibit a similar pattern, with the highest solubility in polar aprotic solvents like DMF and acetone.

## Experimental Protocol for Solubility Determination

### Principle: Isothermal Equilibrium Method

This protocol describes a self-validating system for determining the equilibrium solubility of **4-Bromophthalimide**. The method involves saturating a solvent with the solute at a constant temperature, allowing the system to reach equilibrium, and then quantifying the concentration of the dissolved solute in a filtered aliquot.

## Workflow for Isothermal Equilibrium Solubility Determination



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